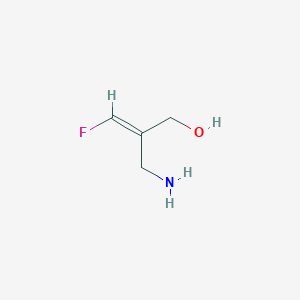
2-(Aminomethyl)-3-fluoroprop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-3-fluoroprop-2-en-1-ol is an organic compound that features both an amine and a fluorinated alkene functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-fluoroprop-2-en-1-ol can be achieved through several methods. One common approach involves the hydroboration of a fluorinated alkene followed by amination. This method typically requires the use of borane reagents and proceeds under mild conditions . Another method involves the direct amination of a fluorinated alcohol using ammonia or amines in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as ruthenium or palladium are commonly employed to facilitate the reaction . The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-3-fluoroprop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkene group to an alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or carboxylic acids, while reduction results in alkanes .
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-3-fluoroprop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(Aminomethyl)-3-fluoroprop-2-en-1-ol exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorinated alkene can participate in unique chemical reactions due to the electron-withdrawing effect of the fluorine atom . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminomethyl propanol: This compound is similar in structure but lacks the fluorinated alkene group.
Fluorinated alkenes: Compounds such as 3-fluoropropene share the fluorinated alkene group but do not have the amine functionality.
Uniqueness
2-(Aminomethyl)-3-fluoroprop-2-en-1-ol is unique due to the combination of its amine and fluorinated alkene groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Eigenschaften
Molekularformel |
C4H8FNO |
|---|---|
Molekulargewicht |
105.11 g/mol |
IUPAC-Name |
(E)-2-(aminomethyl)-3-fluoroprop-2-en-1-ol |
InChI |
InChI=1S/C4H8FNO/c5-1-4(2-6)3-7/h1,7H,2-3,6H2/b4-1+ |
InChI-Schlüssel |
RKZWAEJDSZHKKR-DAFODLJHSA-N |
Isomerische SMILES |
C(/C(=C\F)/CO)N |
Kanonische SMILES |
C(C(=CF)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


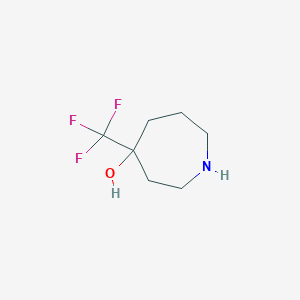


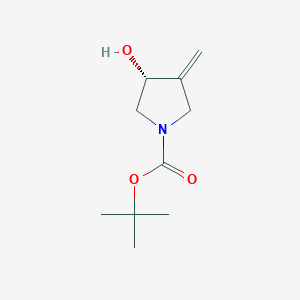
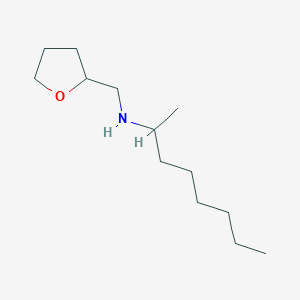
![6-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B15229491.png)
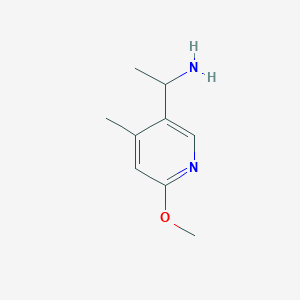
![3-(3-Chlorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15229500.png)

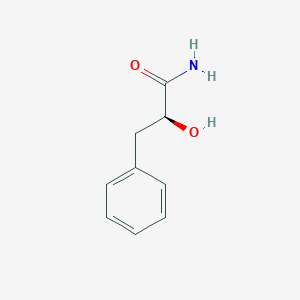
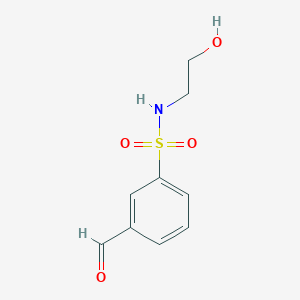
![Spiro[3.3]heptane-2-carbonitrile](/img/structure/B15229532.png)
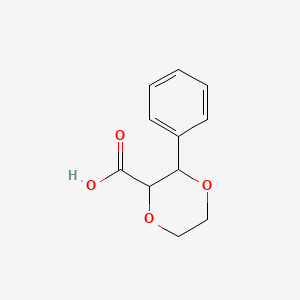
![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15229541.png)
